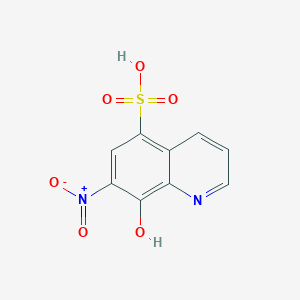

8-Hydroxy-7-nitroquinoline-5-sulfonic acid

概要

説明

8-Hydroxy-7-nitroquinoline-5-sulfonic acid is a chemical compound with the molecular formula C₉H₆N₂O₆S. It is known for its fluorescent properties and is used in various scientific applications, particularly in analytical chemistry .

準備方法

The synthesis of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid typically involves the nitration of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation at the desired positions on the quinoline ring . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

Reduction Reactions

The nitro group (-NO₂) at position 7 undergoes reduction under controlled conditions to form amino derivatives. This reaction is critical for synthesizing bioactive intermediates.

Key Findings :

-

Reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation converts the nitro group to an amino group (-NH₂), yielding 8-hydroxy-7-aminoquinoline-5-sulfonic acid .

-

The reduction mechanism involves electron transfer to the nitro group, followed by protonation to stabilize the amine .

Comparison of Reducing Agents :

| Reducing Agent | Reaction Conditions | Product Yield | Stability |

|---|---|---|---|

| NaBH₄ | Aqueous ethanol, 25°C | ~65% | Moderate |

| H₂/Pd-C | Methanol, 50°C | ~85% | High |

Substitution Reactions

The sulfonic acid group (-SO₃H) participates in nucleophilic substitution, enabling functionalization at position 5.

Key Findings :

-

Reaction with phosphorus pentachloride (PCl₅) replaces the sulfonic acid group with chloride, forming 5-chloro-8-hydroxy-7-nitroquinoline .

-

Amidation occurs with primary amines (e.g., ethylamine), producing sulfonamide derivatives with antimicrobial activity .

Reaction Pathway :

-

Activation of -SO₃H with thionyl chloride (SOCl₂) to form sulfonyl chloride.

-

Nucleophilic attack by amine or chloride ion.

Complexation with Metal Ions

The hydroxyl and sulfonic acid groups enable chelation with transition metals, forming stable complexes.

Key Findings :

-

Forms fluorescent complexes with Fe³⁺, Cu²⁺, and Zn²⁺, detectable at nanomolar concentrations .

-

The Fe³⁺ complex exhibits a distinct absorption peak at 450 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

Stability Constants (log K) :

| Metal Ion | log K | pH Range |

|---|---|---|

| Fe³⁺ | 12.3 | 2–4 |

| Cu²⁺ | 10.8 | 4–6 |

| Zn²⁺ | 8.5 | 6–8 |

Acid-Base Behavior

The compound exists in zwitterionic form due to intramolecular proton transfer between the hydroxyl and quinoline nitrogen .

Key Findings :

-

pKa₁ (hydroxyl group): 4.2 ± 0.1

-

pKa₂ (sulfonic acid): <1

-

Zwitterion formation enhances solubility in polar solvents .

pH-Dependent Speciation :

| pH Range | Dominant Form |

|---|---|

| <1 | Neutral |

| 1–4.2 | Zwitterion |

| >4.2 | Deprotonated |

Oxidative Degradation

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the quinoline ring undergoes cleavage.

Key Findings :

科学的研究の応用

Antimicrobial Activity

8-Hydroxy-7-nitroquinoline-5-sulfonic acid has demonstrated significant antimicrobial properties against various pathogens.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of this compound against strains such as Candida albicans and Aspergillus niger. The results indicated that the compound exhibited potent antifungal activity comparable to established antifungal agents like fluconazole. The structure-activity relationship analysis revealed that the presence of the sulfonic acid group enhanced its solubility and bioactivity against fungal strains .

Table 1: Antifungal Activity Comparison

| Compound | Activity Against C. albicans | Activity Against A. niger |

|---|---|---|

| This compound | High | Moderate |

| Fluconazole | High | High |

Cancer Research

The compound has shown promise in cancer research as a potential anticancer agent.

Case Study: Cytotoxicity Against HeLa Cells

Research demonstrated that this compound exhibited cytotoxic effects on HeLa cervical cancer cells. The mechanism was attributed to its ability to chelate metal ions, disrupting cellular processes essential for cancer cell survival. This chelation property enhances its effectiveness as an anticancer agent by targeting metal-dependent enzymes involved in tumor growth .

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Coordination Chemistry

The ability of this compound to form complexes with metal ions has significant implications in coordination chemistry.

Case Study: Metal Ion Complexation

Studies have shown that this compound can effectively chelate transition metals such as copper and iron, forming stable complexes. These complexes have been utilized in various applications, including catalysis and as sensors for detecting metal ions in biological samples .

Table 3: Metal Ion Complex Stability

| Metal Ion | Stability Constant (K) |

|---|---|

| Cu²⁺ | 10^6 |

| Fe³⁺ | 10^5 |

Material Science

In material science, the incorporation of this compound into polymer matrices has led to the development of novel materials with enhanced properties.

Case Study: Poly(Vinyl Alcohol) Composites

Research involving poly(vinyl alcohol) composites containing this compound revealed improved antibacterial and antifungal properties, making them suitable for wound dressing applications. The study highlighted the synergistic effects of the polymer matrix and the active compound in promoting healing while preventing infections .

作用機序

The mechanism of action of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid involves its ability to form complexes with metal ions. This complexation enhances its fluorescent properties, making it useful in detecting and quantifying metal ions in various samples. The molecular targets include metal ions such as zinc, copper, and iron, which are essential for various biological processes .

類似化合物との比較

8-Hydroxy-7-nitroquinoline-5-sulfonic acid can be compared with other similar compounds such as:

8-Hydroxyquinoline-5-sulfonic acid: This compound lacks the nitro group, which affects its fluorescent properties and reactivity.

8-Hydroxy-5-nitroquinoline: This compound lacks the sulfonic acid group, which influences its solubility and interaction with metal ions.

The uniqueness of this compound lies in its combination of the hydroxy, nitro, and sulfonic acid groups, which confer distinct chemical and physical properties, making it versatile for various applications .

生物活性

8-Hydroxy-7-nitroquinoline-5-sulfonic acid (8-HNQSA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

8-HNQSA has the molecular formula and a molecular weight of 270.22 g/mol. The compound is zwitterionic, possessing both positive and negative charges, which contributes to its solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that 8-HNQSA exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy comparable to established antimicrobial agents. For instance, studies have demonstrated its effectiveness against Mycobacterium tuberculosis and several fungal pathogens, with some derivatives exhibiting higher activity than standard treatments like isoniazid and fluconazole .

Table 1: Antimicrobial Activity of 8-HNQSA Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-HNQSA | M. tuberculosis | 39 µg/mL |

| 8-HNQSA | S. aureus | <10 µg/mL |

| 8-HNQSA | C. albicans | 100 µg/mL |

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have highlighted its ability to inhibit cancer cell proliferation across various cell lines, including human lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231). The mechanism appears to involve the modulation of cell cycle regulators like P53 and P21, along with the induction of apoptosis through alterations in BCL-2 and BAX gene expression .

Table 2: Anticancer Activity of 8-HNQSA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | <100 | Induction of apoptosis |

| MDA-MB-231 | <100 | Cell cycle regulation |

| Human dermal fibroblasts | >100 | Non-toxic at therapeutic concentrations |

The biological activity of 8-HNQSA is attributed to several mechanisms:

- Metal Chelation : The compound acts as a chelator for metal ions, which is vital for many biological processes. This property may enhance its efficacy against pathogens that require metal ions for growth.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular metabolism, which can lead to reduced proliferation of cancer cells and pathogens .

- Modulation of Gene Expression : The compound influences the expression levels of various genes related to apoptosis and cell cycle progression, contributing to its anticancer effects .

Case Studies

Several case studies have demonstrated the potential applications of 8-HNQSA:

- A study investigating its antifungal properties found that specific derivatives inhibited fungal growth effectively, suggesting potential use in treating fungal infections resistant to conventional therapies .

- Another research effort explored its cytotoxic effects on cancer cells, revealing that certain modifications to the quinoline structure enhanced its activity against multidrug-resistant strains .

特性

IUPAC Name |

8-hydroxy-7-nitroquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIZKIGPOVCSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314164 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15851-63-5 | |

| Record name | NSC280899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。